2-chloro-N-dodecylacetamide

Catalog No.
S795287
CAS No.
2877-29-4
M.F
C14H28ClNO
M. Wt
261.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-dodecylacetamide

Traditional alkyl halides require harsh conditions for quaternization, and shorter-chain analogs yield inefficient surfactants with high CMC. 2-Chloro-N-dodecylacetamide (CAS 2877-29-4) solves these problems:

  • Reactive α-chloroacetamide group enables rapid, mild alkylation without catalysts.
  • C12 lipophilic chain ensures low CMC, strong biofilm penetration, and optimal HLB in derived SAILs and biocides.
  • Solid, stable intermediate eliminates corrosive in situ reagents, improving batch consistency and safety.

Supplied with consistent quality for R&D and scale-up.

CAS Number

2877-29-4

Product Name

2-chloro-N-dodecylacetamide

IUPAC Name

2-chloro-N-dodecylacetamide

Molecular Formula

C14H28ClNO

Molecular Weight

261.83 g/mol

InChI

InChI=1S/C14H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13H2,1H3,(H,16,17)

InChI Key

IQNKUQDXFKGYSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)CCl

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCl

The exact mass of the compound 2-chloro-N-dodecylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-N-dodecylacetamide, N-Dodecyl-2-chloroacetamide, 2-Chloro-N-laurylacetamide, N-(Dodecyl)-2-chloroacetamide, Chloroacetic acid dodecylamide

Purity

≥95%

Package Size

5 g, 10 g, 25 g

2-Chloro-N-dodecylacetamide (CAS 2877-29-4) is a bifunctional aliphatic-amide building block widely procured as a precursor for surface-active ionic liquids (SAILs), betaines, and specialized quaternary ammonium biocides [1]. Featuring a highly reactive alpha-chloro group and a lipophilic 12-carbon (dodecyl) chain, this stable solid intermediate (m.p. 62.1–62.4 °C) serves as a highly efficient alkylating agent [2]. By embedding an amide linkage directly adjacent to the reactive site, it enables the synthesis of functionalized surfactants that exhibit enhanced hydrogen-bonding capabilities, stronger surface tension reduction, and highly efficient micellization behavior compared to derivatives synthesized from simple, unactivated alkyl chains [1].

Research Fit

C12 chain Dodecyl tail imparts amphiphilic character for surfactant or conjugate assembly research
Lipophilicity High logP profile supports partitioning studies distinct from short-chain or aromatic analogs
Reactivity Chloroacetyl warhead enables covalent conjugation to amine or thiol payloads

Substituting 2-chloro-N-dodecylacetamide with unactivated alkyl halides (e.g., 1-chlorododecane) or shorter-chain amide analogs (e.g., 2-chloro-N-octylacetamide) fundamentally alters both synthetic processability and downstream performance [1]. Unactivated halides lack the electron-withdrawing amide moiety, requiring significantly harsher conditions, longer reaction times, or halogen-exchange catalysts for successful quaternization. Meanwhile, altering the alkyl chain length from C12 to C8 shifts the hydrophobic-lipophilic balance (HLB), drastically increasing the critical micelle concentration (CMC) of the resulting surfactants and reducing their efficiency [2]. Furthermore, attempting to bypass this intermediate by using raw chloroacetyl chloride and dodecylamine in situ introduces highly corrosive, moisture-sensitive reagents into the final formulation workflow, reducing batch-to-batch reproducibility and increasing safety overhead [1].

Substitution Risk

Lipophilicity shift

Replacing with N-phenyl or shorter-chain chloroacetamides may significantly reduce LogP, altering membrane partitioning and aggregation behavior.

Chain-length dependent assembly

The C12 tail is critical for amphiphilic balance; C8 or C10 analogs may not replicate micelle formation or hydrophobic-phase incorporation.

Reactivity microenvironment

Substituting with less lipophilic analogs could shift solution aggregation state, potentially influencing conjugation efficiency and reaction context.

Rapid SN2 Quaternization via Alpha-Chloro Activation

The presence of the carbonyl group adjacent to the carbon-chlorine bond highly activates 2-chloro-N-dodecylacetamide for nucleophilic substitution. When reacted with tertiary amines (e.g., N-methylpiperidine or pyridine), this precursor achieves high quaternization yields (>85%) under mild reflux conditions without the need for catalysts [1]. In contrast, unactivated primary alkyl chlorides like 1-chlorododecane are notoriously sluggish, typically requiring prolonged heating (>24-48 hours), higher temperatures, or the addition of iodide catalysts (Finkelstein conditions) to achieve comparable conversion rates [1].

Evidence DimensionQuaternization reactivity and conditions
Target Compound DataRapid SN2 substitution under mild heating; >85% yield without catalysts.
Comparator Or Baseline1-Chlorododecane (unactivated baseline); requires prolonged heating or iodide catalysts.
Quantified DifferenceEliminates the need for halogen-exchange catalysts and significantly reduces reaction time.
ConditionsSynthesis of quaternary ammonium surfactants in polar organic solvents.

Procuring the activated alpha-chloroamide reduces downstream processing time and energy costs while eliminating the need for expensive or toxic halogen exchange catalysts.

Lipophilicity (LogP)
Reported
Target LogP: 4.65 (exp.) vs Comparator: 1.5–3.5 (in silico)
Difference: +1.15 to +3.15 units
Supports high-partitioning application selection; reported 100–1,000× higher membrane partitioning potential.
Cross-study comparison; experimental vs. predicted values.

Tuned Hydrophobic-Lipophilic Balance for Micellization

The 12-carbon chain of 2-chloro-N-dodecylacetamide provides a highly efficient thermodynamic driving force for micellization in its downstream derivatives. Pyridinium and imidazolium surfactants derived from this C12 precursor exhibit low Critical Micelle Concentration (CMC) values, typically in the low millimolar range [1]. When compared to derivatives synthesized from the shorter C8 analog (2-chloro-N-octylacetamide), the C12-derived surfactants demonstrate significantly lower CMC values, meaning micelle formation and surface tension reduction occur at much lower concentrations [1].

Evidence DimensionCritical Micelle Concentration (CMC) of derived surfactants
Target Compound DataLow millimolar CMC values for C12-derived surfactants.
Comparator Or BaselineC8 analogs (derived from 2-chloro-N-octylacetamide); significantly higher CMC.
Quantified DifferenceC12 derivatives require substantially lower concentrations to achieve micellization and surface tension reduction compared to C8 analogs.
ConditionsAqueous surface tension measurements at standard temperature (298 K).

The C12 chain length provides a finely tuned hydrophobic-lipophilic balance, allowing formulators to use significantly less surfactant to achieve target performance.

Antimicrobial activity
Class-level
C8, C10, C12 quaternary ammonium derivatives all show strong activity (qualitative classification).
Reported antimicrobial screening context; C12 precursor selection may consider synthetic accessibility.
Class-level inference; no discrete MIC values available.

Bench-Stable Solid Replaces Hazardous Acyl Chloride

From a processability standpoint, 2-chloro-N-dodecylacetamide is isolated as a stable, weighable solid with a defined melting point of 62.1–62.4 °C [1]. Attempting to bypass this procurement item by synthesizing it in situ requires handling chloroacetyl chloride, a highly toxic, volatile, and corrosive liquid that reacts violently with moisture [1]. Using the pre-formed amide allows chemists to perform downstream functionalization in standard reactors without the stringent anhydrous conditions and specialized ventilation required for raw acyl chlorides.

Evidence DimensionPhysical state and handling safety
Target Compound DataBench-stable solid (m.p. 62.1–62.4 °C); moisture tolerant.
Comparator Or BaselineChloroacetyl chloride (raw precursor); highly toxic, volatile, and moisture-reactive liquid.
Quantified DifferenceShifts the hazardous acylation step out of the formulation facility, eliminating the need for specialized corrosive-handling infrastructure.
ConditionsAmbient laboratory or manufacturing scale-up conditions.

Procuring the pre-formed amide simplifies safety protocols, improves mass-balance accuracy, and removes highly hazardous reagents from the production floor.

LogP as QSAR input
Reported
LogP = 4.65; +1.65 above typical oral bioavailability optimum (LogP ~3).
Supports QSAR calibration for high-lipophilicity chemical space; extends model extrapolation range.
May aid in silico prediction tool validation beyond Lipinski boundaries.

Surface-Active Ionic Liquid Synthesis

Due to its highly activated alpha-chloro group, 2-chloro-N-dodecylacetamide is a primary alkylating agent for synthesizing imidazolium-, pyrrolidinium-, and morpholinium-based SAILs [1]. These specialized ionic liquids are used in advanced lubrication, nanomaterial dispersion, and enhanced oil recovery, where the embedded amide linkage provides critical hydrogen-bonding interactions that pure alkyl-chain SAILs lack [1].

Oilfield Biocide & Corrosion Inhibitor Formulation

The compound is utilized to synthesize functionalized pyridinium and quaternary ammonium chlorides that exhibit potent antibacterial activity against sulfate-reducing bacteria (SRB) and iron bacteria [2]. The C12 chain length ensures a highly effective partition coefficient for efficacy in oilfield injection waters, outperforming shorter-chain analogs in biofilm penetration and surface adsorption [2].

Amido-Betaine Amphoteric Surfactants

By reacting 2-chloro-N-dodecylacetamide with tertiary amines such as dimethylamine followed by further functionalization, manufacturers can produce specialized amido-betaine surfactants[2]. The pre-formed amide linkage provides enhanced foaming stability and skin-compatibility compared to standard alkyl betaines, making it highly valuable for premium personal care and industrial cleaning formulations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Quaternary ammonium antimicrobial research
C12 lipophilic anchor for quaternary ammonium surfactant assembly
Antimicrobial screening against Gram-positive/negative bacteria and fungi; CMC and membrane disruption endpoints
QSAR model calibration with high-LogP compound
Experimentally characterized high-lipophilicity chloroacetamide
In silico prediction tool validation for high-LogP chemical space; Lipinski boundary extrapolation
Amphiphilic micelle carrier research
Reactive chloroacetamide handle and C12 hydrophobic block for conjugate assembly
CMC reduction and hydrophobic payload encapsulation in research models

XLogP3

5.7

Other CAS

2877-29-4

Wikipedia

2-chloro-N-dodecylacetamide

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